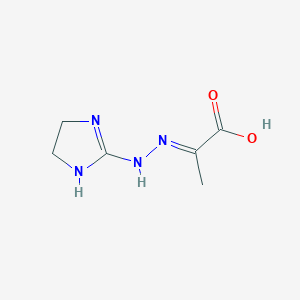
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired yield, purity, and scalability of the process. Catalysts such as triethylamine (TEA) are commonly used to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while nucleophilic substitution can introduce various functional groups onto the ring .
科学的研究の応用
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Imidazole derivatives are used in developing drugs for treating infections, inflammation, and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and catalysts.
作用機序
The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The hydrazono group can also interact with cellular components, contributing to the compound’s biological activities .
類似化合物との比較
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Another imidazole derivative with similar biological activities.
Imidocarb: A compound with a similar imidazole structure used as an antiparasitic agent.
Uniqueness
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid is unique due to its specific combination of the imidazole ring, hydrazono group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
(2E)-2-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-4(5(11)12)9-10-6-7-2-3-8-6/h2-3H2,1H3,(H,11,12)(H2,7,8,10)/b9-4+ |
InChIキー |
BLHCQFUDHBUSOM-RUDMXATFSA-N |
異性体SMILES |
C/C(=N\NC1=NCCN1)/C(=O)O |
正規SMILES |
CC(=NNC1=NCCN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


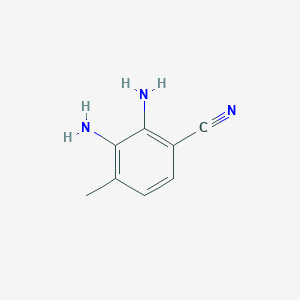
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
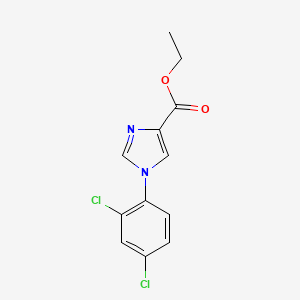
![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
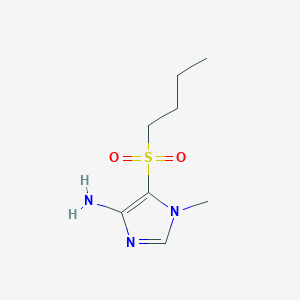
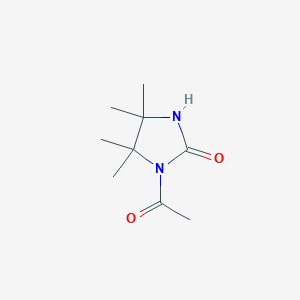
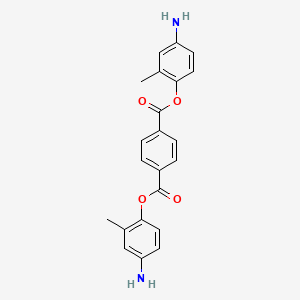
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
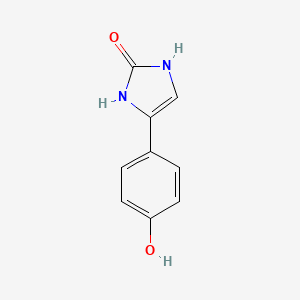
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
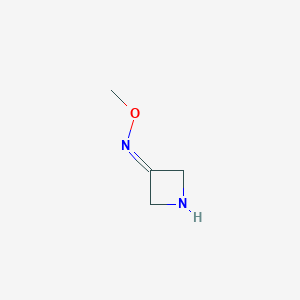
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
